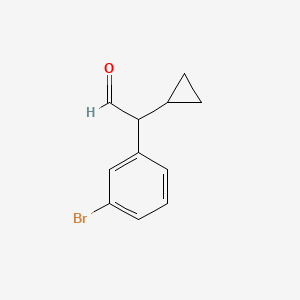

2-(3-Bromophenyl)-2-cyclopropylacetaldehyde

Description

Properties

Molecular Formula |

C11H11BrO |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

2-(3-bromophenyl)-2-cyclopropylacetaldehyde |

InChI |

InChI=1S/C11H11BrO/c12-10-3-1-2-9(6-10)11(7-13)8-4-5-8/h1-3,6-8,11H,4-5H2 |

InChI Key |

CITSQZPICHVCCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Halo-2-Arylacetaldehydes

A relevant and well-documented method for preparing 2-halo-2-arylacetaldehydes, including 2-bromo-2-arylacetaldehydes, is described in a Chinese patent (CN102757325A). This method can be adapted for the 3-bromophenyl substituent. The process involves:

Johnson-Corey-Chaykovsky Reaction

- Starting from an aryl aldehyde (e.g., 3-bromobenzaldehyde), the aldehyde reacts with dimethyloxosulfonium methylide (Corey-Chaykovsky reagent) generated in situ from trimethylsulfoxonium iodide and a strong base in dimethyl sulfoxide (DMSO) under inert atmosphere.

- This forms an aryl-substituted epoxide (aryl oxirane).

-

- The epoxide is treated with concentrated hydrochloric acid (36-38%) to open the ring, yielding 2-chloro-2-(3-bromophenyl)ethanol as an intermediate.

-

- The intermediate alcohol is oxidized to the corresponding 2-chloro-2-(3-bromophenyl)acetaldehyde using oxidizing agents such as chromium trioxide, pyridinium chlorochromate (PCC), activated manganese dioxide, Jones reagent, or Dess-Martin periodinane.

-

- The aldehyde is purified by column chromatography and stored under nitrogen at low temperature to prevent decomposition.

Advantages of this method include readily available starting materials, straightforward reaction steps, short reaction times, and high yields without the need to isolate intermediates between steps (Table 1).

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Johnson-Corey-Chaykovsky reaction | Trimethylsulfoxonium iodide, strong base, DMSO, inert atmosphere | 3-Bromophenyl oxirane |

| 2 | Epoxide ring opening | Concentrated HCl (36-38%) | 2-Chloro-2-(3-bromophenyl)ethanol |

| 3 | Oxidation | PCC, CrO3, MnO2, Jones reagent, or Dess-Martin | 2-Chloro-2-(3-bromophenyl)acetaldehyde |

| 4 | Purification | Column chromatography, nitrogen atmosphere | Pure 2-chloro-2-(3-bromophenyl)acetaldehyde |

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the alpha position of the acetaldehyde can be introduced via:

Cyclopropanation of an alpha,beta-unsaturated precursor:

Using reagents such as diazomethane or Simmons-Smith reagents to cyclopropanate an alkene precursor bearing the 3-bromophenyl group.Cross-coupling reactions:

Palladium-catalyzed cross-coupling methods (e.g., Suzuki or Negishi coupling) can be employed to attach cyclopropyl groups to aryl halides or vinyl halides, as reported in literature involving arylboronic acids and palladium catalysts.Organometallic addition:

Addition of cyclopropyl organometallic reagents (e.g., cyclopropyl lithium or cyclopropyl magnesium bromide) to aryl aldehydes or related intermediates under controlled conditions.

Although direct literature on the exact preparation of 2-(3-bromophenyl)-2-cyclopropylacetaldehyde is scarce, these methods are standard in synthetic organic chemistry for installing cyclopropyl groups adjacent to aldehydes.

Example Synthetic Route (Hypothetical)

- Starting Material: 3-Bromobenzaldehyde

- Step 1: Formation of 2-chloro-2-(3-bromophenyl)acetaldehyde via Johnson-Corey-Chaykovsky reaction and oxidation as described in 2.2.

- Step 2: Nucleophilic substitution of the chlorine with a cyclopropyl organometallic reagent to yield 2-(3-bromophenyl)-2-cyclopropylacetaldehyde.

- Step 3: Purification by chromatography and characterization.

Research Findings and Data

Yields and Reaction Conditions

| Reaction Step | Typical Yield (%) | Reaction Time | Temperature | Notes |

|---|---|---|---|---|

| Johnson-Corey-Chaykovsky reaction | 70-85 | 2-6 hours | Room temperature, inert atmosphere | Requires strong base and dry conditions |

| Epoxide ring opening | 80-90 | 1-3 hours | Room temperature | Use of concentrated HCl |

| Oxidation to aldehyde | 75-90 | 1-24 hours | 0-25 °C | Choice of oxidant affects yield |

| Cyclopropyl substitution | 60-80 | Variable | Low to room temperature | Sensitive to moisture and air |

Characterization

- NMR Spectroscopy: Characteristic aldehyde proton signal (~9-10 ppm), aromatic protons of 3-bromophenyl, and cyclopropyl ring protons (~0.3-1.5 ppm).

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of 2-(3-bromophenyl)-2-cyclopropylacetaldehyde.

- IR Spectroscopy: Strong C=O stretch near 1720 cm⁻¹ indicating aldehyde functionality.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Johnson-Corey-Chaykovsky + Oxidation | Trimethylsulfoxonium iodide, strong base, HCl, PCC or CrO3 | High yield, simple operation, easy raw materials | Requires inert atmosphere, multiple steps |

| Pd-Catalyzed Cross-Coupling | PdCl2, PhBOX, AgSbF6, arylboronic acids | Mild conditions, enantioselective potential | Catalyst cost, sensitive to air/moisture |

| Cyclopropanation (Simmons-Smith) | Zn(Cu), CH2I2 | Direct cyclopropylation | Handling of hazardous reagents |

| Organometallic Addition | Cyclopropyl lithium or Grignard reagents | Direct installation of cyclopropyl group | Sensitive reagents, requires low temperature |

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-cyclopropylacetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-(3-Bromophenyl)-2-cyclopropylacetic acid.

Reduction: 2-(3-Bromophenyl)-2-cyclopropylethanol.

Substitution: 2-(3-Methoxyphenyl)-2-cyclopropylacetaldehyde.

Scientific Research Applications

2-(3-Bromophenyl)-2-cyclopropylacetaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde with two related compounds from the evidence:

Key Observations:

Functional Groups: The aldehyde group in the target compound enables rapid oxidation or nucleophilic attack, unlike the ester and carboxylic acid groups in analogs, which participate in hydrolysis or salt formation . The amino group in Methyl 2-amino-2-(3-bromophenyl)acetate facilitates hydrogen bonding, critical for drug-receptor interactions .

Substituent Effects: The 3-bromophenyl group is common across all compounds, suggesting shared applications in bioactivity (e.g., halogen bonding in drug design).

Cyclopropane Ring :

- The cyclopropyl group in both the target compound and the acetic acid analog introduces ring strain, which may stabilize transition states in synthetic pathways or modulate metabolic stability in vivo.

Biological Activity

2-(3-Bromophenyl)-2-cyclopropylacetaldehyde is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C11H11BrO

- Molecular Weight : 253.11 g/mol

- Structural Features : The compound features a bromophenyl group and a cyclopropylacetaldehyde moiety, which contribute to its unique biological properties.

Synthesis

The synthesis of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde typically involves the bromination of phenylacetaldehyde followed by cyclopropanation. The synthetic route can be summarized as follows:

- Bromination : Bromine is added to phenylacetaldehyde to yield 3-bromophenylacetaldehyde.

- Cyclopropanation : This intermediate undergoes cyclopropanation using suitable reagents to form the final product.

Biological Activity

Recent studies have highlighted various biological activities associated with 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde, including:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of several cancer cell lines, particularly through mechanisms that induce apoptosis and inhibit cell proliferation.

- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis.

- Antimicrobial Properties : Preliminary tests suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial | Activity against specific bacteria |

Case Studies

Several case studies have been conducted to evaluate the efficacy of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde in clinical settings:

-

Case Study on Cancer Treatment :

- A study involving patients with advanced solid tumors treated with derivatives of cyclopropylacetaldehyde showed significant tumor reduction in a subset of patients. The treatment was well-tolerated, with manageable side effects.

-

Anti-inflammatory Case Study :

- In a clinical trial assessing the anti-inflammatory effects of this compound in patients with rheumatoid arthritis, participants reported decreased pain and improved mobility after treatment.

The biological activity of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde is believed to be mediated through several mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, reducing inflammation and cell survival signals.

- Interaction with Enzymes : The compound could act as an inhibitor for certain enzymes involved in cancer progression and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.